molecular formula C27H21FN4O2S B2986201 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(2-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 888448-60-0

2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(2-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2986201
CAS No.: 888448-60-0
M. Wt: 484.55
InChI Key: PGIKZHHIPOYPNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(2-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a chemical compound with the CAS Registry Number 888448-60-0 and a molecular formula of C27H21FN4O2S . It has a molecular weight of 484.5 g/mol . The compound features a complex polycyclic structure, integrating pyrimido[5,4-b]indole and 3,4-dihydroquinoline moieties, as represented by its SMILES notation: O=C(CSc1nc2c([nH]c3ccccc32)c(=O)n1-c1ccccc1F)N1CCCc2ccccc21 . While specific biological activity and research applications for this exact molecule are not fully detailed in the public domain, related compounds based on the 3,4-dihydroquinolin-2-one scaffold have been investigated for their potential as inhibitors of enzymes like human aldosterone synthase (CYP11B2), indicating relevance in pharmaceutical research for conditions such as hypertension and heart failure . This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(2-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21FN4O2S/c28-19-11-3-6-14-22(19)32-26(34)25-24(18-10-2-4-12-20(18)29-25)30-27(32)35-16-23(33)31-15-7-9-17-8-1-5-13-21(17)31/h1-6,8,10-14,29H,7,9,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIKZHHIPOYPNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5F)NC6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(2-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves several steps:

  • Initial Formation: : The quinoline core can be formed through cyclization reactions, typically using anilines and ketones under acidic conditions.

  • Thioether Linkage: : Introduction of the thioether linkage involves a nucleophilic substitution reaction where a thiol group is introduced to a halogenated precursor.

  • Indole Formation: : The indole component can be synthesized via Fischer indole synthesis or other ring-closing methodologies.

  • Pyrimidoindole Synthesis: : The pyrimido[5,4-b]indole moiety is formed through cyclization and condensation reactions involving appropriately substituted anilines and aldehydes.

Industrial Production Methods

In an industrial setting, these steps are scaled up with optimized conditions, focusing on achieving high yields and purity. Catalysts and solvents are carefully chosen to ensure efficiency, and continuous flow chemistry methods are often employed to facilitate large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the quinoline and indole moieties.

  • Reduction: : Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

  • Substitution: : The fluorophenyl group allows for nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Conditions include strong bases like sodium hydride or catalytic systems for palladium-catalyzed cross-couplings.

Major Products Formed

  • Oxidation Products: : Quinoline N-oxides, pyrimidoindole ketones.

  • Reduction Products: : Alcohol derivatives.

  • Substitution Products: : Fluorophenyl substituents replaced by nucleophiles.

Scientific Research Applications

The compound finds its application across various scientific fields:

  • Chemistry: : Used as a scaffold for developing novel molecules with potential bioactivity.

  • Biology: : Probes for studying enzyme interactions and binding studies.

  • Medicine: : Potential leads for drug development, particularly in targeting cancer pathways due to its multi-ring structure which mimics certain biomolecules.

  • Industry: : Utilized in the development of specialty chemicals and advanced materials due to its unique properties.

Mechanism of Action

The mechanism by which 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(2-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one exerts its effects varies depending on its application. Typically, its multi-functional groups interact with different molecular targets through hydrogen bonding, van der Waals forces, and π-π interactions. In medicinal applications, it might inhibit or modulate specific enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

Key Observations :

  • Aryl Substitutions at Position 3 : The 2-fluorophenyl group in the target compound introduces electronegativity and steric effects distinct from phenyl () or 4-methoxyphenyl (). Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to electron-donating groups like methoxy .

Analogues with Dihydroquinoline Moieties

Other compounds sharing the 3,4-dihydroquinoline motif include:

  • 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)-6-methylpyrimidin-4(3H)-one (): This pyrimidin-4-one derivative replaces the pyrimidoindole core with a simpler pyrimidine ring but retains the dihydroquinoline-thioether linkage. Its molecular weight (435.5 g/mol) is lower than the target compound, likely due to the absence of the indole fusion .
  • 3-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one (): Features a triazolo-pyrimidine core instead of pyrimidoindole, demonstrating how core heterocycle variations influence solubility and target selectivity .

Structure-Activity Relationship (SAR) Insights

  • Thioether Linker: The thioether group’s flexibility allows optimal positioning of the dihydroquinoline moiety. Bulkier substituents (e.g., piperidine in ) may reduce bioavailability due to increased steric hindrance .
  • Fluorophenyl vs. Other Aryl Groups : Fluorine’s electronegativity may improve binding affinity to targets like kinases or histone deacetylases (HDACs) by forming halogen bonds, as seen in fluorinated HDAC inhibitors () .

Computational and Experimental Comparisons

  • Similarity Indexing: Using Tanimoto coefficients (–7), the target compound shows ~60–70% similarity to pyrimidoindole derivatives (–14) but <50% similarity to non-indole cores (–21). This aligns with the principle that minor structural changes (e.g., indole fusion) significantly alter biological activity .
  • Docking Studies: Molecular docking of pyrimidoindole derivatives (e.g., ) suggests strong interactions with HDAC8’s hydrophobic pocket, analogous to SAHA (suberoylanilide hydroxamic acid), a known HDAC inhibitor (). The dihydroquinoline moiety may mimic SAHA’s cap group, enhancing potency .

Biological Activity

The compound 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(2-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one represents a novel structural entity within medicinal chemistry, particularly due to its complex molecular architecture and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

  • Molecular Formula : C23H22FN3O2S
  • Molecular Weight : 421.51 g/mol
  • IUPAC Name : 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(2-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

The compound features a pyrimido-indole core with a thioether side chain and a fluorophenyl substituent, which may contribute to its diverse biological interactions.

Antimicrobial Activity

Research indicates that derivatives of quinazolinones and related compounds exhibit significant antimicrobial properties. The presence of the thioether moiety in this compound enhances its interaction with microbial enzymes, potentially increasing efficacy against both Gram-positive and Gram-negative bacteria. A study demonstrated that similar compounds could inhibit bacterial growth effectively through enzyme inhibition mechanisms .

Anticancer Properties

Compounds with structural similarities to this compound have been evaluated for anticancer activity. Studies suggest that quinazolinone derivatives can induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt pathway. The specific compound under consideration may exhibit similar properties due to its structural analogies with known anticancer agents .

A case study involving related compounds showed a significant reduction in cell viability in various cancer cell lines, indicating potential anticancer activity .

Anti-HIV Activity

The compound's structural components suggest potential activity against HIV. Research on related compounds has demonstrated effectiveness as non-nucleoside reverse transcriptase inhibitors (NNRTIs). The dihydroquinoline structure is particularly noteworthy for its ability to interact with viral enzymes, thus inhibiting viral replication .

The biological mechanisms through which this compound exerts its effects are likely multifaceted:

  • Enzyme Inhibition : The thioether group may facilitate binding to active sites on target enzymes.
  • Cell Signaling Modulation : The compound may influence various signaling pathways involved in cell proliferation and apoptosis.
  • Direct Interaction with Viral Components : For anti-HIV activity, the compound may bind to reverse transcriptase or other viral proteins, preventing their function.

Research Findings and Case Studies

Study FocusFindings
AntimicrobialSignificant inhibition of bacterial growth in both Gram-positive and Gram-negative strains.
AnticancerInduction of apoptosis in cancer cell lines through modulation of PI3K/Akt signaling.
Anti-HIVInteraction with reverse transcriptase leading to inhibition of viral replication.

In one study examining the anti-hepatic fibrosis properties of structurally related compounds, it was found that certain derivatives could inhibit collagen expression levels significantly . This suggests that the compound may also have implications in fibrosis-related conditions.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Thioether formationNaH, DMF, 0°C → RT, 12h65–70
Fluorophenyl couplingPd(PPh₃)₄, K₂CO₃, DME, 80°C, 8h50–55

Basic: What spectroscopic techniques are essential for structural validation?

Answer:
A combination of 1H/13C NMR , HRMS , and X-ray crystallography is required to confirm the complex fused-ring structure and substituent positions:

  • NMR : Key signals include aromatic protons (δ 7.1–8.3 ppm for pyrimidoindole), fluorophenyl protons (δ 6.8–7.4 ppm), and dihydroquinoline CH₂ groups (δ 2.8–3.5 ppm) .
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly for the thioether linkage and fused-ring system. A typical R factor of ≤0.05 ensures precision .

Advanced: How can conflicting bioactivity data across studies be resolved?

Answer:
Discrepancies in IC₅₀ values or mechanism-of-action claims often arise from:

  • Assay variability : Standardize protocols (e.g., ATPase inhibition vs. kinase binding assays) using reference compounds.
  • Structural analogs : Compare activity of derivatives (e.g., replacing the fluorophenyl group with chlorophenyl) to identify pharmacophore contributions .
  • Computational modeling : Molecular docking (e.g., MOE software) predicts binding interactions with targets like kinase domains, reconciling empirical data .

Advanced: What strategies optimize synthetic yield amid competing side reactions?

Answer:
Side reactions (e.g., oxidation of thioether or ring-opening of dihydroquinoline) can be mitigated via:

  • Temperature control : Maintain ≤0°C during thiolate formation to prevent disulfide byproducts.
  • Protecting groups : Use Boc-protected amines during fluorophenyl coupling to stabilize intermediates .
  • DoE (Design of Experiments) : Apply factorial design to optimize solvent polarity (e.g., DMF vs. THF) and catalyst loading (Pd 0.5–2 mol%) .

Q. Table 2: Optimization Parameters

VariableRange TestedOptimal ValueImpact on Yield
Pd catalyst (mol%)0.5–2.01.2+15%
Reaction temperature (°C)70–10080+10%
SolventDMF, THF, DMEDME+12%

Basic: What are the key pharmacophores influencing bioactivity?

Answer:
Critical structural features include:

  • Pyrimidoindole core : Essential for intercalation with DNA or enzyme active sites.
  • 2-Fluorophenyl group : Enhances lipophilicity and π-π stacking with aromatic residues in targets.
  • Thioether linker : Improves metabolic stability compared to ether analogs .

Advanced: How to address solubility challenges in in vitro assays?

Answer:
The compound’s low aqueous solubility (logP ~3.5) can be improved via:

  • Co-solvent systems : Use DMSO/PBS (10:90 v/v) for cell-based assays.
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to enhance bioavailability .

Advanced: What computational tools predict metabolic pathways?

Answer:

  • SwissADME : Predicts Phase I/II metabolism, highlighting susceptibility to CYP3A4-mediated oxidation at the dihydroquinoline ring.
  • Meteor Nexus : Identifies potential glutathione adducts formed via thioether cleavage .

Basic: How to validate target engagement in cellular models?

Answer:

  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment.
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) using purified recombinant protein .

Advanced: How to resolve crystallographic disorder in the fused-ring system?

Answer:
Disorder in the pyrimidoindole core arises from flexibility. Strategies include:

  • Low-temperature data collection : 90–100 K reduces thermal motion.
  • TWINABS refinement : Apply twin correction for high-symmetry space groups (e.g., P2₁/c) .

Basic: What are the stability profiles under varying storage conditions?

Answer:

  • Solid state : Stable at −20°C (desiccated) for ≥12 months.
  • Solution : Degrades by 20% in DMSO after 4 weeks (4°C). Add antioxidants (0.1% BHT) to prolong stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.